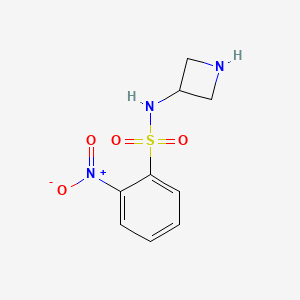

N-(Azetidin-3-YL)-2-nitrobenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17814145

Molecular Formula: C9H11N3O4S

Molecular Weight: 257.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11N3O4S |

|---|---|

| Molecular Weight | 257.27 g/mol |

| IUPAC Name | N-(azetidin-3-yl)-2-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C9H11N3O4S/c13-12(14)8-3-1-2-4-9(8)17(15,16)11-7-5-10-6-7/h1-4,7,10-11H,5-6H2 |

| Standard InChI Key | AVUSXHQFUXBPJT-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

N-(Azetidin-3-YL)-2-nitrobenzene-1-sulfonamide belongs to the sulfonamide class, characterized by a sulfonyl group bridging an azetidine ring and a nitrobenzene moiety. Its molecular formula is C₉H₁₁N₃O₄S, with a molar mass of 257.27 g/mol . The IUPAC name, N-(azetidin-3-yl)-2-nitrobenzenesulfonamide, reflects its substitution pattern: the sulfonamide nitrogen is bonded to the azetidine ring’s 3-position, while the benzene ring is nitro-substituted at the 2-position.

Molecular Descriptors

The compound’s SMILES notation, C1C(CN1)NS(=O)(=O)C2=CC=CC=C2N+[O-], encodes its connectivity, emphasizing the sulfonamide (-S(=O)₂-N-) linkage and nitro group (-NO₂). The InChIKey, AVUSXHQFUXBPJT-UHFFFAOYSA-N, provides a unique identifier for computational studies .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₄S |

| Molecular Weight | 257.27 g/mol |

| IUPAC Name | N-(azetidin-3-yl)-2-nitrobenzenesulfonamide |

| CAS Number | 1605741-60-3 |

| SMILES | C1C(CN1)NS(=O)(=O)C2=CC=CC=C2N+[O-] |

| InChIKey | AVUSXHQFUXBPJT-UHFFFAOYSA-N |

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | Category 2 | Wear nitrile gloves; avoid contact. |

| Eye Irritation | Category 2A | Use safety goggles. |

| Respiratory Irritation | Category 3 | Use fume hoods or respirators. |

Handling Recommendations:

-

Use personal protective equipment (PPE) in well-ventilated areas.

-

Store in airtight containers away from oxidizing agents.

Biological Activity and Research Applications

Although direct biological data for N-(Azetidin-3-YL)-2-nitrobenzene-1-sulfonamide is limited, structurally related azetidinone-sulfonamide hybrids exhibit antibacterial and antioxidant properties .

Antioxidant Properties

Analogous compounds showed DPPH radical scavenging activity comparable to ascorbic acid, with EC₅₀ values of 0.05–0.09 µM . The sulfonamide’s sulfur atom may chelate free radicals, while the azetidine ring’s strain could facilitate electron transfer.

Analytical Characterization

Modern spectroscopic methods confirm the compound’s structure:

-

IR Spectroscopy: Peaks at 1739–1745 cm⁻¹ (β-lactam C=O), 1534–1539 cm⁻¹ (C=N), and 1340–1360 cm⁻¹ (S=O) .

-

¹H-NMR: Signals at 3.56–3.79 ppm (azetidine -CH₂-NH) and 8.06–8.22 ppm (nitrobenzene protons) .

Pharmaceutical Applications

N-(Azetidin-3-YL)-2-nitrobenzene-1-sulfonamide serves primarily as a building block for:

-

Antibacterial Agents: Hybridizing β-lactam motifs with sulfonamides targets penicillin-binding proteins.

-

Antioxidant Drugs: Nitro groups may stabilize radical intermediates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume